molecular formula C15H10O5 B14808823 4-Deuterio-6,8,9-trihydroxy-3-(trideuteriomethyl)anthracene-1,10-dione

4-Deuterio-6,8,9-trihydroxy-3-(trideuteriomethyl)anthracene-1,10-dione

Cat. No.: B14808823
M. Wt: 274.26 g/mol
InChI Key: HTRIKKUZSIWMQK-MZCSYVLQSA-N
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Description

Emodin-d4 is a deuterated form of emodin, a naturally occurring anthraquinone derivative. Emodin is found in various plants, molds, and lichens, and is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-inflammatory, and anti-cancer effects . Emodin-d4 is primarily used as a stable isotope-labeled compound in scientific research to study the pharmacokinetics and metabolic pathways of emodin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emodin-d4 involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in emodin with deuterium atoms using deuterated solvents and catalysts under specific conditions.

    Chemical Synthesis: Emodin-d4 can be synthesized by starting with deuterated precursors and following a series of chemical reactions to form the final product. This method ensures the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of Emodin-d4 typically involves large-scale chemical synthesis using deuterated precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Emodin-d4, like emodin, undergoes various chemical reactions, including:

    Oxidation: Emodin-d4 can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert Emodin-d4 into its corresponding hydroquinone form.

    Substitution: Emodin-d4 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further studied for their pharmacological properties.

Scientific Research Applications

Emodin-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Emodin-d4 exerts its effects through various molecular targets and pathways. Some key mechanisms include:

    Anti-inflammatory: Emodin-d4 inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anti-cancer: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-viral: Emodin-d4 interferes with viral replication and inhibits the activity of viral enzymes.

    Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Emodin-d4 is similar to other anthraquinone derivatives such as aloe-emodin and chrysophanol. it is unique due to its deuterium labeling, which provides distinct advantages in research applications. Some similar compounds include:

Emodin-d4’s uniqueness lies in its stable isotope labeling, which allows for more precise and detailed studies in various scientific fields.

Properties

Molecular Formula

C15H10O5

Molecular Weight

274.26 g/mol

IUPAC Name

4-deuterio-6,8,9-trihydroxy-3-(trideuteriomethyl)anthracene-1,10-dione

InChI

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16,18,20H,1H3/i1D3,2D

InChI Key

HTRIKKUZSIWMQK-MZCSYVLQSA-N

Isomeric SMILES

[2H]C1=C2C(=C(C3=C(C2=O)C=C(C=C3O)O)O)C(=O)C=C1C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3O)O)C(=O)C2=C1)O

Origin of Product

United States

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